CB2 receptor antagonist 4

Cannabinoid Receptor Pharmacology Radioligand Binding Assay Selectivity Profiling

Researchers studying CB2R signaling often encounter confounding effects from off-target β-arrestin recruitment and Ca²⁺ flux with conventional antagonists. CB2 receptor antagonist 4 is a functionally biased inverse agonist that eliminates these confounds, enabling clean interrogation of G protein-mediated pathways. • Kd = 39 nM for CB2R with ≥11-fold selectivity over CB1R • No β-arrestin recruitment, ERK1/2 phosphorylation, or Ca²⁺ release • Validated precursor for fluorescent probes (Alexa488/Alexa647 conjugates) retaining full inverse agonist activity

Molecular Formula C33H46N4O2
Molecular Weight 530.7 g/mol
Cat. No. B12369021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB2 receptor antagonist 4
Molecular FormulaC33H46N4O2
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESCC1(C2CC1C(=CC2C3=C(C=C(C=C3OC)C(C)(C)C(CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C
InChIInChI=1S/C33H46N4O2/c1-32(2,26(22-13-9-7-10-14-22)15-11-8-12-16-36-37-35)24-18-29(38-5)31(30(19-24)39-6)25-17-23(21-34)27-20-28(25)33(27,3)4/h7,9-10,13-14,17-19,25-28H,8,11-12,15-16,20-21,34H2,1-6H3/t25-,26+,27+,28-/m0/s1
InChIKeyJPZUDQJWZQLWGR-HFLBTKGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CB2 Receptor Antagonist 4: Core Identity and Pharmacological Profile for Research Procurement


CB2 receptor antagonist 4 (also referred to as compound (R)-1) is a synthetic, stereochemically defined inverse agonist that selectively targets the cannabinoid receptor type 2 (CB2R) [1]. It exhibits a binding affinity (Kd) of 39 nM for CB2R and demonstrates ≥11-fold selectivity over the central cannabinoid receptor CB1R (pKi = 6.54) [2]. The compound was rationally designed via a structure-based approach, derived from the privileged agonist HU-308 by introduction of a phenyl group at the gem-dimethylheptyl side chain [1]. Its molecular formula is C33H46N4O2 with a molecular weight of 530.74 g/mol, and it is supplied as a powder for research use . As a defined inverse agonist, it stabilizes the inactive state of CB2R and serves as a versatile scaffold for the development of functional probes [1].

Why In-Class CB2 Antagonists Are Not Interchangeable with CB2 Receptor Antagonist 4


Within the class of CB2 receptor modulators, significant heterogeneity exists in terms of functional selectivity (inverse agonism vs. neutral antagonism vs. partial agonism), binding kinetics, and downstream signaling bias [1]. Compounds such as SR144528 and AM630, while also classified as CB2 antagonists/inverse agonists, exhibit divergent functional profiles; SR144528 is a potent pan-inverse agonist, whereas AM630 behaves as a protean ligand that can display agonism, neutral antagonism, or inverse agonism depending on the cellular context [2][3]. Furthermore, many commercial CB2 ligands lack the structural modularity required for conjugation to fluorophores or other reporter groups without loss of pharmacological activity [4]. Therefore, assuming functional equivalence among CB2 antagonists introduces substantial risk of misinterpretation in pharmacological studies and limits the reproducibility of probe-based assays. The evidence presented below quantifies precisely how CB2 receptor antagonist 4 differs from its closest comparators.

Quantitative Differential Evidence for CB2 Receptor Antagonist 4 Versus Comparators


Binding Affinity and Selectivity Profile of CB2 Receptor Antagonist 4 Compared to SR144528 and AM630

CB2 receptor antagonist 4 exhibits a binding affinity (Kd) of 39 nM for human CB2R and ≥11-fold selectivity over CB1R [1]. In contrast, SR144528 is a significantly more potent ligand with a Ki of 0.6 nM for CB2R, but its selectivity window (approximately 55-fold based on Ki values of 0.67 nM for CB2R vs. 33.0 nM for CB1R) is somewhat narrower than the ≥11-fold reported for the target compound [2]. AM630 displays a Ki of 31.2 nM at CB2R and a CB2/CB1 affinity ratio of 165, indicating substantially greater selectivity than either compound; however, AM630 is a protean ligand with context-dependent functional behavior [3]. The moderate affinity of CB2 receptor antagonist 4 may be advantageous in assays where high-affinity ligands cause irreversible binding or prolonged washout artifacts.

Cannabinoid Receptor Pharmacology Radioligand Binding Assay Selectivity Profiling

Functional Selectivity: Inverse Agonism Without β-Arrestin Recruitment for CB2 Receptor Antagonist 4

CB2 receptor antagonist 4 acts as an inverse agonist in both cAMP inhibition and G protein recruitment assays, but does not trigger β-arrestin–receptor association, ERK1/2 phosphorylation, or Ca2+ release in live-cell assays [1]. In contrast, SR144528 is a pan-inverse agonist that engages both G protein and β-arrestin pathways [2], and AM630 displays protean behavior with variable functional outcomes depending on cellular context and pre-incubation conditions [3]. The absence of β-arrestin recruitment by CB2 receptor antagonist 4 defines a functionally biased inverse agonism profile, which is a quantifiable differentiation not observed with the classical CB2 antagonists.

GPCR Signaling Functional Selectivity Biased Signaling

Direct Comparison of Enantiomers: (R)-1 (CB2 Receptor Antagonist 4) vs. (S)-1 (CB2 Receptor Antagonist 3)

Both (R)-1 (CB2 receptor antagonist 4) and (S)-1 (CB2 receptor antagonist 3) display identical binding affinity (Kd = 39 nM) for CB2R [1][2]. However, the primary study identifies (R)-1 as the preferred scaffold for the synthesis of functionalized probes, including fluorescent conjugates, because the (R)-epimer consistently retains inverse agonist functionality, high affinity, and selectivity following linker and fluorophore attachment [1]. The (S)-enantiomer, while commercially available as a research tool, has not been reported to maintain the same level of functional integrity upon derivatization. This stereochemical distinction has direct implications for users seeking to generate custom probes or to study structure-activity relationships.

Stereochemistry Enantiomer Comparison Probe Development

Retention of Pharmacological Activity Following Derivatization: A Unique Feature of CB2 Receptor Antagonist 4

CB2 receptor antagonist 4 serves as a modular platform for the synthesis of fluorescent probes (e.g., (R)-7 conjugated with Alexa Fluor 488; (R)-9 conjugated with Alexa Fluor 647) that retain inverse agonist functionality, high affinity, and selectivity for CB2R independent of the linker and fluorophore used [1]. This represents the first reported instance of fluorescent CB2R inverse agonist probes maintaining full pharmacological integrity [1]. In contrast, classical CB2 antagonists such as SR144528 and AM630 are not amenable to such derivatization without significant loss of activity, and no comparable fluorescent probe series derived from these scaffolds has been reported to preserve inverse agonism. The ability to visualize endogenously expressed CB2R in BV-2 microglial cells using these probes has been demonstrated via confocal fluorescence imaging [1].

Fluorescent Probe Chemical Biology Live-Cell Imaging

Optimal Research Applications for CB2 Receptor Antagonist 4 Based on Empirical Evidence


Dissection of CB2R G Protein-Dependent Signaling Pathways Independent of β-Arrestin

Researchers aiming to isolate G protein-mediated signaling events from β-arrestin-dependent processes should utilize CB2 receptor antagonist 4 as a functionally biased inverse agonist. Its lack of β-arrestin recruitment, ERK1/2 phosphorylation, and Ca2+ release, as documented in the primary study [1], enables clean interrogation of G protein signaling modules in CB2R pharmacology.

Live-Cell Imaging and Visualization of Endogenous CB2R Using Functional Fluorescent Probes

CB2 receptor antagonist 4 is the validated precursor for the synthesis of fluorescent probes such as (R)-7 (Alexa488) and (R)-9 (Alexa647) that retain full inverse agonist activity and high affinity for CB2R [1]. These probes have been successfully employed for confocal imaging of endogenously expressed CB2R in BV-2 microglial cells, making the compound essential for laboratories developing imaging-based assays or studying CB2R trafficking and localization.

Stereochemical Control in Structure-Activity Relationship (SAR) and Probe Development Programs

For medicinal chemistry efforts focused on optimizing CB2R inverse agonists, the (R)-enantiomer (CB2 receptor antagonist 4) is the preferred scaffold due to its demonstrated compatibility with linker and fluorophore conjugation while preserving pharmacological activity [1]. The (S)-enantiomer (CB2 receptor antagonist 3) offers a stereochemical control for comparative studies but lacks the documented probe derivatization profile of the (R)-form.

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